2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group (-SO₂-NH-) attached to a chlorinated benzene ring. While direct literature on its applications is sparse, structurally related benzenesulfonamides are widely studied in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., antitumor agents) .
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c18-15-8-4-5-9-16(15)23(21,22)19-12-17(20,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,19-20H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDWBTVDNHKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C18H20ClN1O3S
- Molecular Weight : 357.88 g/mol
1. Anti-inflammatory Activity
Research indicates that compounds containing the sulfonamide moiety exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound showed potent inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response.
Table 1: Anti-inflammatory Activity of Sulfonamide Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | ED50 (mg/kg) |
|---|---|---|---|
| Celecoxib | 34.1 | 85.6 | 34.1 |
| Compound A | 35.4 | 82.9 | 40.0 |
| Compound B | 45.3 | 71.2 | 45.3 |
2. Antimicrobial Activity
The antimicrobial efficacy of sulfonamides has been well-documented. A recent study highlighted the antimicrobial properties of various benzenesulfonamide derivatives against common pathogens.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |
|---|---|---|
| Compound C | 6.72 | 6.63 |
| Compound D | 6.67 | 6.45 |
Source: Frontiers in Chemistry
3. Cytotoxic Effects
Cytotoxicity studies have shown that certain derivatives of sulfonamides exhibit selective cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures were tested across various cancer cell lines, revealing varying degrees of effectiveness.
Table 3: Cytotoxicity Results in Cancer Cell Lines
| Compound | Cell Line Type | Positive Cytotoxic Effects (%) |
|---|---|---|
| Compound E | Leukemia | 20/59 |
| Compound F | Non-small cell lung | 5/59 |
| Compound G | Breast cancer | 3/59 |
Case Studies
Several case studies have been conducted to evaluate the biological activities of sulfonamide derivatives:
- Study on Inflammation : A study involving carrageenan-induced paw edema in rats showed significant reduction in inflammation when treated with sulfonamide derivatives, indicating their potential as anti-inflammatory agents.
- Antimicrobial Efficacy : Clinical trials demonstrated that specific derivatives significantly reduced bacterial counts in infected wounds, showcasing their potential for therapeutic use in infections.
- Cytotoxicity Assessment : In vitro assays on various cancer cell lines indicated that some derivatives exhibited selective toxicity, making them potential candidates for further development as anticancer agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Conformational Analysis
The target compound’s cyclopropyl-hydroxy-phenylethyl side chain distinguishes it from analogs. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
Key Observations :
- Dihedral Angles: In 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, dihedral angles between sulfonyl/benzoyl rings range from 73.3° to 89.4°, influencing packing via N–H···O(S) hydrogen bonds .
- Hydrogen Bonding : The hydroxyl group in the target compound could mimic the antiparallel N–H···O=C interactions observed in benzoyl derivatives , critical for protein target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
